

# Technical Guide: Spectral Analysis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

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## Compound of Interest

**Compound Name:** 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

**Cat. No.:** B1297989

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This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **2-(4-methoxyphenyl)-1,3,4-oxadiazole**, a molecule of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a representative experimental protocol for its synthesis.

## Spectroscopic Data

The structural confirmation of **2-(4-methoxyphenyl)-1,3,4-oxadiazole** relies on a combination of spectroscopic techniques. While a complete, unified experimental dataset for this specific molecule is not readily available in single literature sources, data from closely related analogs allows for a reliable prediction of its spectral properties. The following tables summarize the anticipated and reported spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.90 - 9.10	s	1H	Oxadiazole-H (C5-H)
~7.90 - 8.10	d	2H	Aromatic-H (ortho to oxadiazole)
~7.00 - 7.20	d	2H	Aromatic-H (meta to oxadiazole)
~3.80 - 3.90	s	3H	Methoxy (-OCH <sub>3</sub> )

Note: Predicted values are based on spectral data of similar 1,3,4-oxadiazole structures. The exact chemical shift of the oxadiazole proton can vary.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
~165.0	Oxadiazole-C (C2)
~162.0	Oxadiazole-C (C5)
~161.0	Aromatic-C (para, attached to -OCH <sub>3</sub> )
~128.0	Aromatic-C (ortho to oxadiazole)
~116.0	Aromatic-C (ipso, attached to oxadiazole)
~114.0	Aromatic-C (meta to oxadiazole)
~55.5	Methoxy (-OCH <sub>3</sub> )

Note: Predicted values are based on spectral data of analogous compounds. For instance, the carbon atoms of the oxadiazole ring in similar structures typically appear in the 161-165 ppm range.[\[1\]](#)

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (Aromatic)
~2950 - 2850	Medium	C-H stretching (Aliphatic, -OCH <sub>3</sub> )
~1610 - 1580	Strong	C=N stretching (Oxadiazole ring)
~1550 - 1450	Strong	C=C stretching (Aromatic ring)
~1250 - 1200	Strong	C-O-C stretching (Asymmetric, Aryl ether)
~1100 - 1000	Strong	C-O-C stretching (Symmetric, Aryl ether) and Oxadiazole ring vibrations

Note: The IR spectrum of the related compound 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole shows characteristic bands in these regions.[\[2\]](#)

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**

m/z	Interpretation
176	Molecular Ion [M] <sup>+</sup>
135	[M - CH <sub>3</sub> -N=O] <sup>+</sup> or [4-methoxyphenyl-C≡N] <sup>+</sup>
107	[4-methoxyphenyl] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the general behavior of 1,3,4-oxadiazoles under electron impact, which often involves cleavage of the heterocyclic ring.

## Experimental Protocols

The synthesis of **2-(4-methoxyphenyl)-1,3,4-oxadiazole** typically involves the cyclization of a corresponding hydrazide derivative.

### Synthesis of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**

This procedure outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted for the target molecule.

Materials:

- 4-Methoxybenzoyl hydrazide
- Triethyl orthoformate
- Glacial acetic acid (catalytic amount)
- Ethanol

Procedure:

- A mixture of 4-methoxybenzoyl hydrazide (1 equivalent) and triethyl orthoformate (2-3 equivalents) in ethanol is prepared.
- A catalytic amount of glacial acetic acid is added to the mixture.
- The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield **2-(4-methoxyphenyl)-1,3,4-oxadiazole**.

### Spectroscopic Characterization Methods

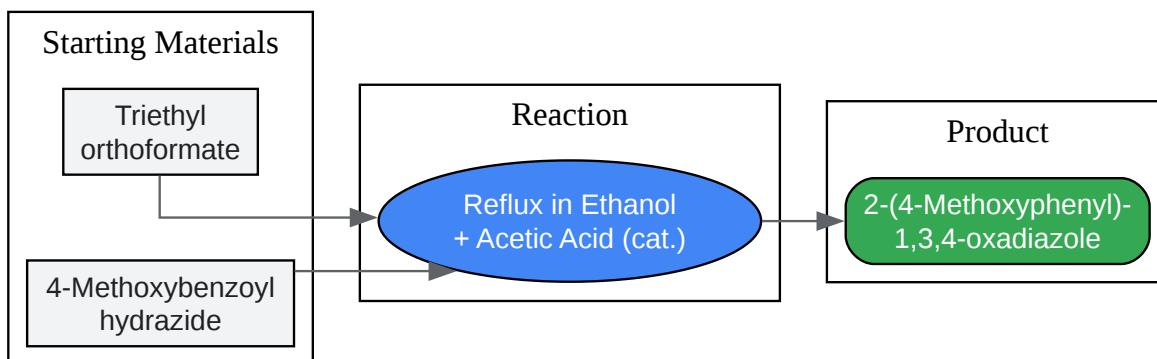
The synthesized compound should be characterized using the following standard spectroscopic techniques:

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]
- IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.[2]
- Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general synthetic pathway for **2-(4-methoxyphenyl)-1,3,4-oxadiazole**.

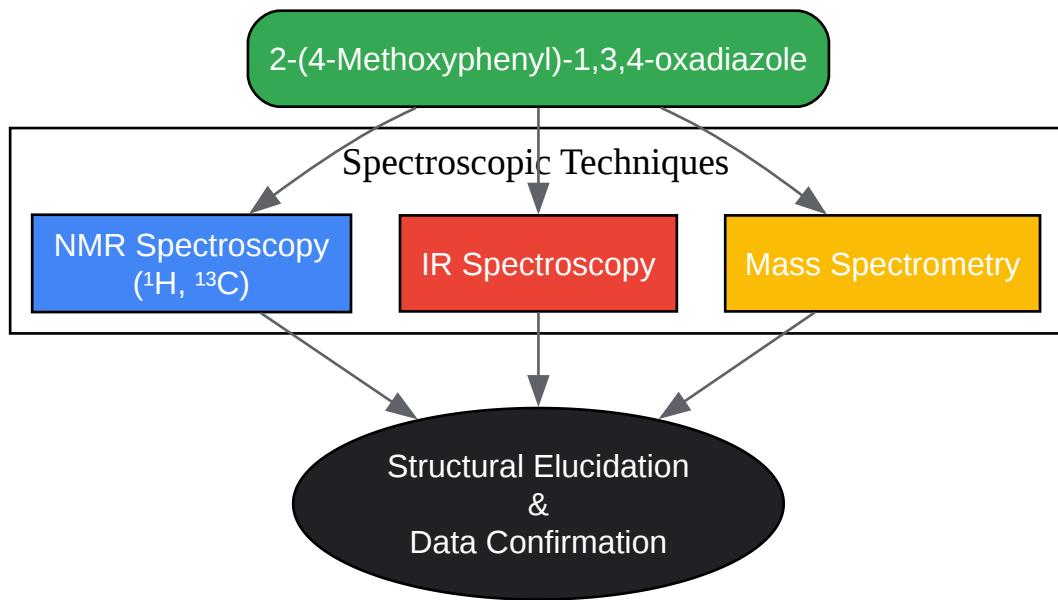


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Caption: Synthetic pathway for **2-(4-methoxyphenyl)-1,3,4-oxadiazole**.

## Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.



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Caption: Workflow for spectroscopic characterization.

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## References

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